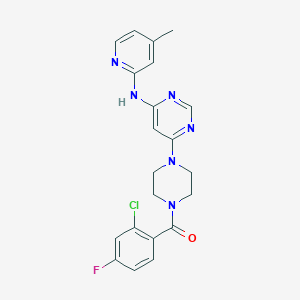

(2-Chloro-4-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

This compound belongs to a class of arylpiperazine derivatives, characterized by a methanone core linking a 2-chloro-4-fluorophenyl group to a piperazine ring. The piperazine moiety is further substituted with a pyrimidine-pyridine scaffold, featuring a 4-methylpyridin-2-ylamino group at the pyrimidine C6 position. Such structural complexity is designed to enhance binding affinity and selectivity toward biological targets, particularly in kinase inhibition or antiviral therapies . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as seen in related compounds .

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN6O/c1-14-4-5-24-18(10-14)27-19-12-20(26-13-25-19)28-6-8-29(9-7-28)21(30)16-3-2-15(23)11-17(16)22/h2-5,10-13H,6-9H2,1H3,(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQXINLIJAGKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

While direct bioactivity data for the target compound is unavailable, structurally related molecules exhibit antiviral and kinase-inhibitory properties:

- Piroxicam Analogs (EC50 = 20–25 µM) : Demonstrated anti-HIV activity via integrase inhibition, with selectivity indices (SI) >26 . The target compound’s pyrimidine core may mimic raltegravir-like binding modes but with enhanced solubility due to the 4-fluorophenyl group.

- EP 2402347 Derivatives: Sulfonyl-piperazine compounds showed improved metabolic stability over non-sulfonylated analogues, suggesting the target compound’s 4-methylpyridine group could similarly enhance pharmacokinetics .

Table 2: Pharmacological Profiles

Physicochemical Properties

Key differences in solubility, stability, and spectral features:

- Melting Points : The target compound’s melting point is expected to exceed 100°C due to its rigid piperazine-pyrimidine core, contrasting with the lower melting range (90–92°C) of the piperidine analogue .

- Spectral Data: IR: The methanone C=O stretch (~1650 cm⁻¹) aligns with analogues like (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (C=O at 1651 cm⁻¹) . NMR: The 2-chloro-4-fluorophenyl group would show distinct aromatic splitting patterns compared to simple chlorophenyl derivatives .

Table 3: Physical Properties

| Compound | Melting Point (°C) | IR C=O (cm⁻¹) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| Target Compound | >100 (Predicted) | ~1650 | 7.6–8.2 (Ar-H) |

| Compound 11 (Piperidine analogue) | 90–92 | 1651.8 | 7.80 (d, Ar-H) |

| (4-Chlorophenyl)(tetrahydrofuran) | Not reported | 1651 | 7.67 (dd, Ar-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.